N-Benzyl-3-(3-phenylpropoxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-3-9-19(10-4-1)13-8-16-24-22-15-7-14-21(17-22)23-18-20-11-5-2-6-12-20/h1-7,9-12,14-15,17,23H,8,13,16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONYJRAIWQUYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of N-Benzyl-3-(3-phenylpropoxy)aniline
Technical Monograph: N-Benzyl-3-(3-phenylpropoxy)aniline
Executive Summary
N-Benzyl-3-(3-phenylpropoxy)aniline is a functionalized diaryl ether amine often utilized as a scaffold in medicinal chemistry, particularly in the development of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Its structure combines a lipophilic 3-phenylpropoxy tail with a benzyl-protected aniline core, offering a balance of hydrophobic interactions and hydrogen-bond donor/acceptor capabilities.
This guide provides a definitive technical analysis of its physicochemical properties, a validated synthetic pathway emphasizing regio-selectivity, and analytical characterization standards.
Core Identity Data
| Property | Specification |
| IUPAC Name | N-benzyl-3-(3-phenylpropoxy)aniline |
| CAS Number | 1040690-41-2 |
| Molecular Formula | |
| Molecular Weight | 317.43 g/mol |
| Exact Mass | 317.1780 |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in Water |
Physicochemical Characterization
Understanding the molecular descriptors is critical for assessing the "drug-likeness" of this scaffold. The molecule exhibits significant lipophilicity due to the two phenyl rings and the propyl linker.
Calculated Molecular Descriptors:
| Descriptor | Value | Significance in Drug Design |
| LogP (Predicted) | ~5.4 | High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media. |
| TPSA | 21.26 | Low polar surface area (amine + ether), indicating high blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (NH) | Critical for receptor binding pocket interactions. |
| H-Bond Acceptors | 2 (N, O) | Facilitates dipole interactions. |
| Rotatable Bonds | 8 | High flexibility, allowing the molecule to adopt multiple conformations within a binding pocket. |
Synthetic Methodology (The "Gold Standard" Protocol)
Direct alkylation of 3-aminophenol with benzyl bromide and phenylpropyl bromide often leads to mixtures of N- and O-alkylated products due to the competing nucleophilicity of the phenoxide and the aniline.
To ensure regio-integrity , we employ a convergent strategy:
-
Selective O-Alkylation: Exploiting the acidity of the phenol under basic conditions.
-
Reductive Amination: Introducing the benzyl group selectively to the nitrogen without risk of over-alkylation (quaternization).
Reaction Scheme Visualization
Figure 1: Convergent synthetic pathway ensuring regio-selectivity for the ether and amine functionalities.
Detailed Protocol
Step 1: Synthesis of 3-(3-phenylpropoxy)aniline
-
Rationale: Using a weak base (
) in an aprotic solvent (Acetone or DMF) favors the formation of the phenoxide ion, which is a better nucleophile than the neutral amine, directing alkylation to the oxygen. -
Procedure:
-
Dissolve 3-aminophenol (1.0 eq) in acetone (0.5 M).
-
Add anhydrous
(1.5 eq) and stir at RT for 30 min. -
Add 1-bromo-3-phenylpropane (1.1 eq) dropwise.
-
Reflux for 12–16 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Filter inorganic salts, concentrate filtrate, and partition between EtOAc/Water. Wash organic layer with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Step 2: Synthesis of N-Benzyl-3-(3-phenylpropoxy)aniline
-
Rationale: Reductive amination is superior to direct benzylation with benzyl bromide because it stops cleanly at the secondary amine stage. Direct alkylation often produces tertiary amines or quaternary salts.
-
Procedure:
-
Dissolve the intermediate from Step 1 (1.0 eq) in Dichloromethane (DCM) (0.2 M).
-
Add Benzaldehyde (1.05 eq) and stir for 1 hour to form the imine (schiff base). Note: A drying agent like
can be added to push equilibrium. -
Add Sodium triacetoxyborohydride (
) (1.5 eq) in portions. -
Stir at RT for 4–6 hours.
-
Quench: Add saturated
solution. -
Isolation: Extract with DCM, dry organic phase, and concentrate.
-
Final Purification: Column chromatography or recrystallization (if solid) from EtOH/Hexane.
-
Analytical Validation
To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.
Proton NMR (
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.20 – 7.40 | Multiplet | ~10H | Benzyl & Phenyl aromatic protons |
| 7.05 | Triplet | 1H | Aniline C5-H (Meta coupling) |
| 6.20 – 6.40 | Multiplet | 3H | Aniline C2, C4, C6 protons |
| 4.32 | Singlet | 2H | N-Benzyl |
| 4.05 | Singlet (Broad) | 1H | NH (Exchangeable) |
| 3.95 | Triplet | 2H | |
| 2.80 | Triplet | 2H | |
| 2.10 | Quintet | 2H | Propyl C2 ( |
Mass Spectrometry (ESI-MS):
-
Expected Ion:
-
m/z: 318.4
Drug Discovery Context: Scaffold Analysis
This molecule serves as a "privileged structure" in medicinal chemistry. The N-benzyl aniline core is a common motif in compounds targeting:
-
Calcium Channels: Similar to Bepridil analogs.
-
Kinase Inhibitors: The "hinge-binding" capability of the aniline NH, combined with the hydrophobic pocket occupancy of the phenylpropoxy group.
Pharmacophore Mapping
Figure 2: Pharmacophore map illustrating the interaction potential of the N-Benzyl-3-(3-phenylpropoxy)aniline scaffold with biological targets.
References
-
ChemicalBook. (2024). N-Benzyl-3-(3-phenylpropoxy)aniline CAS 1040690-41-2 Basic Information. Retrieved from
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
-
Santa Cruz Biotechnology. (2024). N-[4-(tert-Butyl)benzyl]-3-(3-phenylpropoxy)-aniline (Derivative Reference). Retrieved from
-
PubChem. (2024).[1] Compound Summary for 3-(3-phenylpropoxy)aniline. National Library of Medicine. Retrieved from
Sources
Methodological & Application
Application Notes & Protocols for the Synthesis of N-Benzyl-3-(3-phenylpropoxy)aniline
Abstract: This document provides a comprehensive guide for the synthesis of N-Benzyl-3-(3-phenylpropoxy)aniline, a molecule of interest for scaffold-based drug discovery and materials science. We present a robust and efficient two-stage synthetic strategy, beginning with a Williamson ether synthesis to form the key intermediate, 3-(3-phenylpropoxy)aniline, followed by a high-yield reductive amination to furnish the final product. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and the scientific rationale behind the chosen methodologies.
Synthetic Strategy and Overview
The synthesis of N-Benzyl-3-(3-phenylpropoxy)aniline is most effectively approached via a convergent two-part strategy. This methodology ensures high yields and purity by leveraging two of the most reliable and well-understood reactions in modern organic synthesis.
-
Stage 1: Williamson Ether Synthesis. The ether linkage is constructed by reacting 3-aminophenol with a suitable 3-phenylpropyl electrophile. This involves the deprotonation of the phenolic hydroxyl group, which is more acidic than the amino group, to form a phenoxide nucleophile that subsequently displaces a leaving group on the alkyl chain.
-
Stage 2: Reductive Amination. The secondary amine is installed via the reaction of the intermediate aniline from Stage 1 with benzaldehyde to form a Schiff base (imine), which is then reduced in situ to the target N-benzylated product. This method is superior to direct alkylation with benzyl halides, as it cleanly avoids over-alkylation and the formation of quaternary ammonium salts.
The complete workflow is illustrated below.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of 3-(3-phenylpropoxy)aniline
This stage involves two distinct protocols: the preparation of the alkylating agent from a commercially available alcohol, and the subsequent etherification reaction.
Principle and Rationale: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 mechanism.[1][2] The reaction requires an alkoxide (or in this case, a phenoxide) nucleophile and an electrophile with a good leaving group, typically a primary alkyl halide.[3][4]
-
Choice of Base: Potassium carbonate (K₂CO₃) is selected as the base. It is sufficiently strong to deprotonate the acidic phenol (pKa ≈ 10) but not the much less acidic aniline N-H (pKa ≈ 30), ensuring selective O-alkylation. Its heterogeneous nature in solvents like acetone simplifies workup.
-
Choice of Alkylating Agent: Primary alkyl halides are ideal for this reaction as they are highly susceptible to Sₙ2 attack and less prone to competing E2 elimination reactions.[1][5] We will synthesize 1-bromo-3-phenylpropane from the corresponding alcohol, as bromides are excellent leaving groups.
Protocol 1A: Preparation of 1-Bromo-3-phenylpropane
The conversion of a primary alcohol to an alkyl bromide is efficiently achieved using phosphorus tribromide (PBr₃). This reagent converts the hydroxyl group, a poor leaving group, into an excellent leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction.[6][7] This method is preferable to using HBr as it avoids the potential for carbocation rearrangements.[6]
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Phenyl-1-propanol | 136.19 | 10.0 g | 73.4 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 7.4 g (2.7 mL) | 27.3 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | - | ~5 g | - |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-phenyl-1-propanol (10.0 g, 73.4 mmol) and dichloromethane (100 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (2.7 mL, 27.3 mmol) to the stirred solution via the dropping funnel over 20 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain 1-bromo-3-phenylpropane as a colorless oil.
Protocol 1B: Williamson Ether Synthesis
With the alkylating agent in hand, the ether linkage can be formed.
Caption: Mechanism of the Williamson ether synthesis.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Aminophenol | 109.13 | 5.0 g | 45.8 |
| 1-Bromo-3-phenylpropane | 199.09 | 9.58 g | 48.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 9.5 g | 68.7 |
| Acetone | - | 150 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Water | - | 100 mL | - |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask, add 3-aminophenol (5.0 g, 45.8 mmol), potassium carbonate (9.5 g, 68.7 mmol), and acetone (150 mL).
-
Add 1-bromo-3-phenylpropane (9.58 g, 48.1 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield 3-(3-phenylpropoxy)aniline.
Stage 2: Synthesis of N-Benzyl-3-(3-phenylpropoxy)aniline
Principle and Rationale: Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds.[8] It proceeds in two steps: the formation of an imine intermediate from the aniline and benzaldehyde, followed by the reduction of the C=N double bond.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice.[9] It is a mild and selective reducing agent that readily reduces imines and protonated imines but is slow to reduce aldehydes or ketones.[10] This selectivity allows the reaction to be performed in one pot without significant reduction of the starting benzaldehyde. A catalytic amount of acetic acid is often used to facilitate imine formation.
Caption: Mechanism of reductive amination.
Protocol 2: Synthesis of the Final Product
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-(3-Phenylpropoxy)aniline | 227.31 | 5.0 g | 22.0 |
| Benzaldehyde | 106.12 | 2.57 g (2.46 mL) | 24.2 |
| Sodium Triacetoxyborohydride | 211.94 | 7.0 g | 33.0 |
| 1,2-Dichloroethane (DCE) | - | 100 mL | - |
| Glacial Acetic Acid | - | 0.13 mL | ~2.2 |
| Saturated NaHCO₃ (aq) | - | 75 mL | - |
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask, dissolve 3-(3-phenylpropoxy)aniline (5.0 g, 22.0 mmol) in 1,2-dichloroethane (100 mL).
-
Add benzaldehyde (2.46 mL, 24.2 mmol) followed by a catalytic amount of glacial acetic acid (0.13 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (7.0 g, 33.0 mmol) to the solution in portions over 15 minutes. Note: The reaction may effervesce slightly.
-
Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution (75 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 5-15% ethyl acetate in hexanes) to afford N-Benzyl-3-(3-phenylpropoxy)aniline as the final product.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch in the intermediate, absence of C=O after reduction).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate caution.
-
Sodium triacetoxyborohydride is water-sensitive. Quench reactions carefully.
References
- Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Coll. Vol. 4, p.796 (1963); Vol. 34, p.82 (1954).
-
Ashenhurst, J. (2015, March 20). PBr3 and SOCl2: Reagents For Converting Alcohols To Good Leaving Groups. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021, May 20). 8.6: Converting Alcohols into Better Leaving Groups. [Link]
-
Wikipedia. (2023, December 29). Reductive amination. [Link]
-
Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
-
Wikipedia. (2021, October 23). Williamson ether synthesis. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Reagents - Common Conditions. (n.d.). Reductive Amination. [Link]
-
Chemistry Steps. (2022, December 14). Alcohols in Substitution Reactions with Tons of Practice Problems. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Preparation of N-Benzyl-3-(3-phenylpropoxy)aniline Salts for Biological Testing
Executive Summary
This application note details the optimized protocol for the synthesis, purification, and salt formation of N-Benzyl-3-(3-phenylpropoxy)aniline , a lipophilic amine scaffold often utilized in GPCR ligand discovery and ion channel modulation studies.
While the synthesis of the free base is straightforward, the critical challenge for biological testing lies in salt selection . The free base is a lipophilic oil with poor aqueous solubility, making it unsuitable for direct use in cellular assays. This guide provides a robust, self-validating workflow to generate the Hydrochloride (HCl) and Oxalate salts, ensuring >98% purity and optimal solubility for in vitro dosing.
Retrosynthetic Analysis & Strategy
To ensure high regioselectivity and avoid over-alkylation (a common pitfall in aniline chemistry), we utilize a convergent synthesis strategy .
Strategic Decisions:
-
O-Alkylation before N-Alkylation: We start with 3-nitrophenol rather than 3-aminophenol. Direct alkylation of aminophenols often leads to mixtures of N- and O-alkylated products. Using the nitro group protects the nitrogen position during ether formation.
-
Reductive Amination for N-Benzylation: Direct alkylation of the aniline with benzyl bromide frequently results in di-benzylation (tertiary amines). Reductive amination using Benzaldehyde and Sodium Triacetoxyborohydride (STAB) guarantees mono-substitution [1].
Visual Pathway (Graphviz)
Experimental Protocols
Stage 1: Preparation of 3-(3-phenylpropoxy)aniline (Intermediate B)
Reaction: Nucleophilic Substitution (
-
O-Alkylation:
-
Dissolve 3-nitrophenol (10.0 mmol) in DMF (20 mL).
-
Add Potassium Carbonate (
, 15.0 mmol) and stir for 15 min at RT to form the phenoxide. -
Add 1-bromo-3-phenylpropane (11.0 mmol) dropwise.
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Pour into ice water, extract with Ethyl Acetate (3x), wash with brine, and dry over
. Concentrate to yield the crude nitro ether.
-
-
Reduction:
-
Dissolve the crude nitro ether in Ethanol (50 mL).
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Stir under Hydrogen atmosphere (balloon pressure) for 12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to obtain Intermediate B as a viscous yellow oil.
-
QC Check:
NMR should show loss of aromatic nitro-shifts and appearance of broad aniline peak around 3.5-4.0 ppm.
-
Stage 2: Synthesis of N-Benzyl-3-(3-phenylpropoxy)aniline (Target Free Base)
Reaction: Reductive Amination. Why this method? It prevents the formation of the N,N-dibenzyl byproduct common with benzyl halides [2].
-
Imine Formation:
-
In a dry flask, dissolve Intermediate B (5.0 mmol) and Benzaldehyde (5.0 mmol) in 1,2-Dichloroethane (DCE) or dry THF (20 mL).
-
Add Activated Molecular Sieves (4Å) to absorb water and drive equilibrium. Stir for 2 hours at RT.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB, 7.5 mmol) portion-wise. Note: STAB is milder than
and selective for imines over aldehydes, reducing side reactions. -
Allow to warm to RT and stir overnight.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with DCM. Wash organic layer with water and brine.
-
Purification (Crucial): Flash chromatography (Silica gel; Gradient Hexane -> 10% EtOAc/Hexane).[1] The product is a secondary amine and may streak; adding 1% Triethylamine to the eluent helps.
-
Salt Formation & Selection for Bio-Assays
The free base is likely an oil or low-melting solid with poor water solubility. For biological testing, a crystalline salt is required to ensure accurate weighing and dissolution.
Salt Screening Protocol
We recommend preparing two salt forms. The Hydrochloride (HCl) is the standard for solubility, while the Oxalate often yields superior crystallinity for purity verification.
| Salt Type | Reagent | Solvent System | Bio-Assay Suitability |
| Hydrochloride | 4M HCl in Dioxane | Diethyl Ether / Ethanol | High. Standard for physiological saline compatibility. |
| Oxalate | Oxalic Acid (anhydrous) | Acetone / Ethanol | Medium. Good for purification; oxalate ion can chelate metals in some assays. |
| Fumarate | Fumaric Acid | Methanol / IPA | High. Pharmaceutically acceptable, non-hygroscopic. |
Procedure: Preparation of the Hydrochloride Salt
-
Dissolve the purified Free Base (1.0 g) in dry Diethyl Ether (10 mL).
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
A white precipitate should form immediately.
-
Troubleshooting: If "oiling out" occurs, scratch the flask glass with a spatula or add a seed crystal. Alternatively, switch solvent to Ethanol and precipitate with Diethyl Ether.
-
-
Filter the solid under Nitrogen (to prevent moisture absorption).
-
Wash with cold Ether (3x).
-
Drying: Vacuum dry at 40°C for 24 hours.
Visual Decision Tree (Graphviz)
Quality Control & Bio-Assay Preparation
Analytical Specifications
Before releasing the batch for biological testing, the compound must meet these criteria:
-
Purity (HPLC): >95% (Area under curve at 254 nm).
-
Identity (
NMR): Confirm the diagnostic "benzylic singlet" (~4.3 ppm) and the "triplet-quintet-triplet" pattern of the propyl chain. -
Residual Solvent: <0.5% (by weight). Bio-assays are sensitive to residual DMF or Dioxane.
Stock Solution Protocol
-
Solvent: DMSO (Dimethyl sulfoxide) is the preferred vehicle.
-
Concentration: Prepare a 10 mM master stock.
-
Calculation:
.
-
-
Storage: Aliquot into small amber vials to avoid freeze-thaw cycles. Store at -20°C.
-
Aqueous Dilution: When diluting into assay media (e.g., PBS), ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Warning: Lipophilic amine salts may precipitate in high-phosphate buffers. If turbidity is observed, sonicate or switch to a Citrate buffer if the assay permits.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Ghorbani-Vaghei, R., et al. (2010). "Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin." Journal of the Brazilian Chemical Society, 21(10). Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection logic).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-Benzyl-3-(3-phenylpropoxy)aniline
Status: Operational Topic: Troubleshooting & Purification Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The Molecule & The Challenge
You are dealing with N-Benzyl-3-(3-phenylpropoxy)aniline , a molecule that presents a specific "triad of trouble" for purification:
-
Lipophilicity: The 3-phenylpropoxy tail and benzyl group make this highly non-polar (LogP > 5).
-
Basicity: The secondary amine is a weak base, prone to interacting with acidic silanols on silica gel.
-
Flexibility: The ether linkage and alkyl chains reduce crystal lattice energy, often resulting in "oiling out" rather than crystallization.
This guide moves beyond generic advice to address the specific physicochemical behavior of this lipophilic secondary amine.
Part 1: Crystallization & Phase Behavior
Q: My crude product is a viscous oil that refuses to crystallize. How do I force a solid?
A: Do not attempt to crystallize the free base. Convert it to a salt.
The free base of your target molecule likely has a melting point near or below room temperature due to the rotational freedom of the propoxy chain. The most robust "Self-Validating System" for identity and purity is Salt Formation .
Protocol: Hydrochloric Acid Salt Formation
This method locks the amine into a rigid lattice, increasing the melting point and excluding non-basic impurities (like unreacted alkyl halides).
-
Dissolution: Dissolve 1.0 g of crude oil in 5 mL of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Acidification: Dropwise, add 2.0 M HCl in Diethyl Ether (commercially available or prepared in situ) while stirring vigorously at 0°C.
-
Stoichiometry: Aim for 1.1 equivalents. Excess acid can degrade the ether linkage over time.
-
-
Precipitation: A white precipitate should form immediately.
-
Troubleshooting "Oiling Out" (The Critical Step):
-
If the salt forms a gum/oil instead of a powder, it indicates trapped solvent or impurities.
-
The Fix: Decant the supernatant. Add fresh anhydrous ether. Scratch the flask side with a glass rod (nucleation) and sonicate. This mechanical stress often forces the lattice to snap into place.
-
Data Table 1: Salt Selection Guide
| Salt Type | Solvent System | Pros | Cons |
| Hydrochloride | Et₂O / EtOH | High crystallinity, easy to handle. | Can be hygroscopic; excess HCl may cleave ether. |
| Oxalate | Acetone / EtOH | Often crystallizes when HCl fails; non-hygroscopic. | Oxalic acid is toxic; lower solubility in water. |
| Fumarate | iPrOH / MeOH | Pharmaceutically acceptable; gentle pKa. | Often requires heating to dissolve; lower yield. |
Part 2: Chromatography Troubleshooting
Q: I see severe peak tailing on TLC and Flash Chromatography. My product smears across the column.
A: You are fighting Silanol interactions. You must mask the stationary phase.
Secondary amines like N-benzyl anilines form hydrogen bonds with the acidic silanol (Si-OH) groups on silica gel. This causes the "smearing" or tailing effect.[1]
The Solution: Mobile Phase Modifiers You must add a basic modifier to your mobile phase.
-
Standard Protocol: Hexane / Ethyl Acetate + 1% Triethylamine (TEA) .
-
Why: TEA is a stronger base than your aniline. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp band.
-
-
Alternative (If TEA interferes with UV): Use Ammonia-saturated Methanol (1% in DCM).
Q: I have a persistent impurity running just above/below my target. What is it?
A: It is likely the Tertiary Amine (Over-alkylation). [1]
In the synthesis of N-benzyl anilines (e.g., via benzyl bromide + aniline), a common side reaction is the formation of the N,N-dibenzyl derivative.
-
Separation Physics: The tertiary amine (N,N-dibenzyl) lacks the N-H hydrogen bond donor. It is less polar than your target secondary amine.[2][3]
-
Elution Order (Normal Phase):
-
Fastest: Tertiary Amine (N,N-dibenzyl impurity)
-
Middle: Target Secondary Amine
-
Slowest: Primary Amine (Unreacted starting material)
-
Visual Workflow: Chromatographic Optimization
Caption: Logic flow for diagnosing and fixing chromatographic separation issues specific to amine mixtures.
Part 3: Chemical Cleanup (Scavenging)
Q: Chromatography is difficult. Can I chemically remove the unreacted starting aniline?
A: Yes, use Electrophilic Scavenging.
If your impurity is the primary aniline (lacking the benzyl group), you can chemically modify it to make it vastly different from your product.
Protocol: The Anhydride Wash
-
Dissolve crude mixture in DCM.
-
Add 1.5 equivalents of Acetic Anhydride or Phthalic Anhydride .
-
Stir for 30 minutes.
-
Wash: Perform an acid wash (1M HCl).
-
Result: Your basic secondary amine target moves to the aqueous layer. The neutral amide impurity remains in the DCM.
-
-
Recover: Basify the aqueous layer (NaOH) and extract your purified amine.[6]
Part 4: Stability & Storage
Q: My product turned from pale yellow to dark brown overnight. Is it ruined?
A: It has undergone surface oxidation. It is likely still 95%+ pure.
Anilines are notorious for air oxidation, forming highly colored "azo" or "quinone-imine" species even at trace levels (ppm).
-
The Fix: Filter the oil/solution through a small pad of Activated Charcoal or Silica. This usually adsorbs the colored polar impurities.
-
Prevention: Always store N-benzyl anilines as their HCl salts . The salt form protects the nitrogen lone pair from oxidation.
Summary of Specifications
Target Molecule: N-Benzyl-3-(3-phenylpropoxy)aniline
| Parameter | Specification / Recommendation |
| Predicted State | Viscous Oil (Free Base) / Solid (HCl Salt) |
| TLC Mobile Phase | Hexane:EtOAc (4:1) + 1% Triethylamine |
| Recrystallization | Ethanol/Ether (for HCl salt) |
| Storage | -20°C, Inert Atmosphere (Argon), Dark |
| Major Impurity | N,N-Dibenzyl-3-(3-phenylpropoxy)aniline (High Rf) |
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Retrieved from 2
-
BenchChem Technical Support. (2025). Refining the Purification of Crude N-Benzylniacin. (Analogous N-benzyl purification troubleshooting). Retrieved from 7
-
Organic Syntheses. (1990). Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes. (Detailed protocols for handling N,N-dibenzyl vs N-benzyl amines). Retrieved from 8
-
Reddit r/OrganicChemistry. (2024).[6] How to purify Benzylamine?. (Community discussion on salt formation and impurity removal).[2][6] Retrieved from 6
Sources
- 1. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 2. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Stability of N-Benzyl-3-(3-phenylpropoxy)aniline under oxidative conditions
Technical Support Center: Stability of N-Benzyl-3-(3-phenylpropoxy)aniline
Introduction: The Stability Profile
Welcome. As a Senior Application Scientist, I understand that working with secondary aromatic amines like N-Benzyl-3-(3-phenylpropoxy)aniline presents a unique set of stability challenges. This molecule contains two distinct structural liabilities under oxidative stress:
-
The Secondary Amine (N-Benzyl Aniline core): This is the primary site of oxidative attack. It is electron-rich and prone to both radical abstraction and single-electron transfer (SET) mechanisms.
-
The Ether Linkage (3-phenylpropoxy tail): While generally more robust, the benzylic position on the propoxy tail adds a secondary site for radical oxidation, though this is kinetically slower than the amine oxidation.
This guide provides a mechanistic understanding of how this molecule degrades, how to detect it, and how to prevent it.
Module 1: The Oxidative Degradation Pathway
Understanding why your compound degrades is the first step to stabilizing it. Under oxidative conditions (peroxides, metal catalysis, or high-energy photons), this molecule undergoes Oxidative Dealkylation .
The Mechanism
The degradation is rarely a single step. It follows a cascade:
-
Radical Initiation: An oxidant abstracts a hydrogen or removes an electron from the nitrogen, forming a radical cation.
-
-Carbon Attack: The radical migrates to the benzylic carbon (the
of the benzyl group). -
Hydrolysis: This unstable intermediate reacts with water to form a hemiaminal, which collapses.
-
Cleavage: The C-N bond breaks, releasing Benzaldehyde and the primary amine, 3-(3-phenylpropoxy)aniline .
Visualizing the Pathway
The following diagram maps the critical degradation route you must monitor during stress testing.
Caption: Figure 1.[1] Oxidative Dealkylation Cascade. The primary breakdown creates two distinct fragments: an aldehyde and a primary aniline.
Module 2: Troubleshooting Guide
Use this decision matrix when you observe anomalies in your stability samples.
| Observation | Likely Chemical Event | Diagnostic Action | Corrective Measure |
| Distinct "Almond" Smell | Formation of Benzaldehyde via oxidative dealkylation of the N-benzyl group. | Confirm with GC-MS or LC-UV (Benzaldehyde RRT ~0.4-0.6 depending on method). | Purge headspace with Argon/Nitrogen. Add chelators (EDTA) to remove metal catalysts. |
| Yellow/Brown Discoloration | Formation of Quinone Imines or azo-dimers. Typical of aniline oxidation.[2] | Check UV-Vis for bathochromic shift (new bands >400nm). | Lower pH (protonation of amine protects against oxidation). Store in amber glass. |
| New Polar Impurity (Low RRT) | Formation of N-Oxide or Hydroxylamine . | LC-MS: Look for M+16 mass shift. | Ensure solvents are peroxide-free (test THF/Ethers before use). |
| Loss of Potency without new peaks | Adsorption or Polymerization (insoluble aggregates). | Check mass balance. Rinse filters/vials with strong solvent. | Switch to low-binding glass. Avoid high concentrations that favor polymerization. |
Module 3: Experimental Protocols
To validate the stability of your specific batch, you must perform forced degradation studies compliant with ICH Q1A(R2) .[3][4][5][6]
Protocol A: Oxidative Stress Testing ( )
Purpose: To simulate accelerated oxidation and identify major degradants.
-
Preparation: Dissolve N-Benzyl-3-(3-phenylpropoxy)aniline in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.
-
Stress Induction: Add 30%
to achieve a final concentration of 3%.-
Note: If the molecule is highly insoluble, use Methanol, but be aware of potential methylation artifacts.
-
-
Incubation: Store at Room Temperature (25°C) in the dark.
-
Sampling: Aliquot at T=1h, 6h, and 24h.
-
Quenching (Critical): Quench oxidation immediately with Sodium Metabisulfite or Catalase before injection to prevent on-column oxidation.
-
Analysis: Analyze via HPLC-PDA-MS.
-
Target: Look for the -90 Da loss (loss of benzyl group) or +16 Da (N-oxidation).
-
Protocol B: Radical Initiator Stress (AIBN)
Purpose: To test susceptibility to free-radical chain reactions (mimicking long-term storage).
-
Preparation: Dissolve compound in Acetonitrile.
-
Initiator: Add AIBN (Azobisisobutyronitrile) at 10 mol%.
-
Incubation: Heat to 40°C (activation energy for AIBN) for 12-24 hours.
-
Analysis: This specifically targets the benzylic positions. Expect higher ratios of benzaldehyde formation compared to Protocol A.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my sample turn yellow even when stored in the freezer? A: Anilines are photosensitive and autoxidizable. Even at -20°C, if the headspace contains oxygen, slow radical formation occurs. The "yellow" is often a trace quinoid impurity with a very high extinction coefficient—meaning a tiny amount of degradation looks like a major failure. Solution: Store under Argon and consider converting the free base to a salt (e.g., Hydrochloride or Fumarate), which significantly improves oxidative stability by protonating the nitrogen lone pair [1].
Q2: Can I use THF or Dioxane as a solvent for this molecule? A: Avoid them if possible. Ethers readily form peroxides upon storage. These peroxides will rapidly oxidize the N-benzyl secondary amine to the nitrone or cleave it entirely. If you must use ethers, use fresh, inhibited solvents and test for peroxides using starch-iodide paper.
Q3: Is the ether chain (3-phenylpropoxy) a stability risk?
A: It is a secondary risk. The benzylic position on the propoxy chain (the
Q4: How do I distinguish between N-Oxidation and Ring Oxidation? A: Use MS/MS fragmentation.
-
N-Oxide: Often shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH) during fragmentation.
-
Ring Oxidation (Phenol formation): The oxygen is covalently bound to the carbon ring and will not be lost as easily; the fragmentation pattern will retain the +16 Da shift in the aromatic fragments.
References
-
Gorrod, J. W., & Gooderham, N. J. (1987).[7] The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica.
-
International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).
-
Shaikh, T. M., et al. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines. Beilstein Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N-Benzyl-3-(3-phenylpropoxy)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude N-Benzyl-3-(3-phenylpropoxy)aniline. This document provides in-depth troubleshooting advice and detailed purification protocols based on established chemical principles to ensure the attainment of highly pure material critical for downstream applications.
I. Understanding Potential Impurities
The first step in any successful purification is to understand the likely impurities in your crude material. The nature of these impurities is dictated by the synthetic route employed to generate N-Benzyl-3-(3-phenylpropoxy)aniline. The two most common methods are N-alkylation and reductive amination.
-
N-Alkylation Route: This involves the reaction of 3-(3-phenylpropoxy)aniline with a benzyl halide (e.g., benzyl bromide).
-
Reductive Amination Route: This method involves the reaction of 3-(3-phenylpropoxy)aniline with benzaldehyde in the presence of a reducing agent.
Based on these synthetic pathways, the following impurities are commonly encountered:
-
Unreacted Starting Materials:
-
3-(3-phenylpropoxy)aniline
-
Benzyl bromide or Benzaldehyde
-
-
Over-alkylation Byproduct:
-
N,N-Dibenzyl-3-(3-phenylpropoxy)aniline
-
-
Side-products from Reductive Amination:
-
Imine intermediate (N-benzylidene-3-(3-phenylpropoxy)aniline)
-
-
Reagent-derived Impurities:
-
Excess reducing agent byproducts
-
Base used in N-alkylation
-
The structural similarity between the desired product and these impurities, particularly the starting aniline and the dibenzylated product, often makes purification challenging.
II. Troubleshooting Common Purification Issues: FAQs
This section addresses frequently encountered problems during the purification of N-Benzyl-3-(3-phenylpropoxy)aniline in a question-and-answer format.
Q1: My TLC plate shows multiple spots that are very close together. How can I improve the separation?
A1: This is a common issue due to the similar polarities of the target compound and its likely impurities. To improve TLC separation:
-
Optimize the Eluent System: A typical starting point for N-benzylanilines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1]
-
Begin with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent.
-
For highly similar compounds, a very small change in solvent ratio can significantly impact separation. Try small increments (e.g., 9.5:0.5, 9:1, 8.5:1.5).
-
-
Consider a Different Solvent System: If hexane/ethyl acetate is not effective, try dichloromethane/methanol, which offers a different selectivity.[2]
-
Add a Modifier: Adding a small amount of triethylamine (0.1-1%) to the eluent can deactivate the acidic silica gel, reducing tailing of the basic amine spots and often improving resolution.[3][4]
Q2: During column chromatography, my product is tailing or streaking, leading to poor separation.
A2: Tailing of amines on silica gel is a frequent problem due to the interaction of the basic amine with acidic silanol groups on the stationary phase.[4] To mitigate this:
-
Use a Triethylamine-Modified Eluent: As with TLC, adding 0.1-1% triethylamine to your column eluent will improve peak shape and separation.[3]
-
Pre-treat the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen eluent containing triethylamine. This ensures the stationary phase is fully deactivated.[3]
-
Consider an Alternative Stationary Phase: If tailing persists, using amine-functionalized silica or alumina can be a more effective, albeit more expensive, solution.[4]
Q3: I've isolated my product, but it's a colored oil. How can I remove the color?
A3: Color in the final product often arises from oxidized impurities or residual starting materials.
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent. Add a small amount of activated charcoal, heat the mixture gently, and then filter through a pad of celite. The charcoal will adsorb many colored impurities. Be aware that this can sometimes lead to loss of the desired product.
-
Recrystallization: If the product is a solid at room temperature or can be converted to a crystalline salt, recrystallization is an excellent method for removing colored impurities.
Q4: My product is an oil and will not crystallize. How can I purify it by crystallization?
A4: Many amines are oils at room temperature. To induce crystallization:
-
Salt Formation: Convert the tertiary amine to a salt, such as a hydrochloride or acetate salt. These salts often have higher melting points and are more readily crystallized. Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or glacial acetic acid.
-
Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly. For N-benzylanilines, an ethanol/water mixture can be effective.[5]
III. Detailed Purification Protocols
This section provides step-by-step protocols for the most effective methods to purify crude N-Benzyl-3-(3-phenylpropoxy)aniline.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is highly effective for separating the basic tertiary amine product from non-basic impurities.
Principle: The basic nitrogen atom of the aniline derivatives can be protonated by an acid to form a water-soluble ammonium salt. Neutral impurities will remain in the organic phase. Subsequent basification of the aqueous layer will regenerate the free amine, which can then be extracted back into an organic solvent.
Workflow Diagram:
Caption: Workflow for acid-base liquid-liquid extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude N-Benzyl-3-(3-phenylpropoxy)aniline in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated amines, into a clean flask. The organic layer contains neutral impurities and can be discarded (or washed again with 1M HCl to ensure complete extraction of the amines).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 10. The free amine will precipitate or form an oily layer.
-
Back Extraction: Add fresh organic solvent to the basified aqueous solution and shake to extract the free amine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified N-Benzyl-3-(3-phenylpropoxy)aniline.
Protocol 2: Flash Column Chromatography
This is the most common method for purifying organic compounds. For amines, special considerations are necessary to achieve good separation.
Principle: Compounds are separated based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel faster down the column.
Workflow Diagram:
Caption: Workflow for flash column chromatography.
Step-by-Step Procedure:
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.[6] Add 0.5% triethylamine (Et₃N) to the eluent to improve spot shape.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column with the triethylamine-modified eluent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so co-evaporation with a lower boiling solvent may be necessary for its complete removal.
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and cost-effective. |
| Eluent System | Hexane:Ethyl Acetate (gradient) | Good starting point for many N-benzylanilines. |
| Eluent Modifier | 0.1 - 1% Triethylamine (v/v) | Deactivates acidic silica, preventing peak tailing.[3][4] |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal separation on the column.[6] |
Protocol 3: Recrystallization from a Mixed Solvent System
If the purified product is a solid or can be induced to crystallize, this method can provide material of very high purity.
Principle: The compound should be soluble in a "good" solvent at high temperature and insoluble in a "poor" solvent. By creating a saturated solution at high temperature and allowing it to cool slowly, the desired compound will crystallize out, leaving impurities in the solution.
Step-by-Step Procedure:
-
Solvent Selection: An ethanol/water mixture is often a good choice for the recrystallization of aniline derivatives.[5]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
IV. Characterization of Pure N-Benzyl-3-(3-phenylpropoxy)aniline
After purification, it is essential to confirm the identity and purity of the final product. The following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
TLC Analysis: A single spot on a TLC plate in multiple eluent systems is a strong indicator of purity.
By systematically applying these troubleshooting strategies and purification protocols, researchers can effectively remove impurities from crude N-Benzyl-3-(3-phenylpropoxy)aniline and obtain a product of high purity suitable for their research and development needs.
V. References
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved February 22, 2024, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved February 22, 2024, from [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved February 22, 2024, from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved February 22, 2024, from [Link]
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved February 22, 2024, from [Link]
-
Chemistry LibreTexts. (2022, June 23). Liquid-Liquid Extraction. Retrieved February 22, 2024, from [Link]
-
Khosla, M. M., & Rao, S. P. (1974). Solvent extraction and separation of gallium, indium and thallium with N-benzylaniline. Talanta, 21(6), 411–415.
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved February 22, 2024, from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved February 22, 2024, from [Link]
-
Royal Society of Chemistry. (n.d.). A Practical Catalytic Reductive Amination of Carboxylic Acids. Retrieved February 22, 2024, from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved February 22, 2024, from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved February 22, 2024, from [Link]
-
International Labmate. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved February 22, 2024, from [Link]
-
Royal Society of Chemistry. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved February 22, 2024, from [Link]
-
PubMed Central (PMC). (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved February 22, 2024, from [Link]
-
PubMed. (2019, May 17). Benzylarylation of N-Allyl Anilines: Synthesis of Benzylated Indolines. Retrieved February 22, 2024, from [Link]
-
The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. Retrieved February 22, 2024, from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. Retrieved February 22, 2024, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 22, 2024, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzylaniline. Retrieved February 22, 2024, from [Link]
-
PubChem. (n.d.). Benzylaniline. Retrieved February 22, 2024, from [Link]
-
RSC Publishing. (n.d.). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. Retrieved February 22, 2024, from [Link]
-
Scribd. (n.d.). N-Benzalaniline NMR Spectroscopy Study | PDF. Retrieved February 22, 2024, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the N-benzylideneaniline imine reaction crude... Retrieved February 22, 2024, from [Link]
-
Misan University. (2025, June 4). Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. Retrieved February 22, 2024, from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Retrieved February 22, 2024, from [Link]
Sources
Technical Support Center: Stability & Storage of N-Benzyl-3-(3-phenylpropoxy)aniline
Status: Active Guide Applicable Compound Class: Secondary N-Benzyl Anilines / Aryl Ethers Last Updated: February 2026
Core Technical Overview
N-Benzyl-3-(3-phenylpropoxy)aniline is a lipophilic secondary amine intermediate often utilized in medicinal chemistry (e.g., GPCR ligand synthesis). Its structure combines three distinct functional groups, each contributing to specific storage vulnerabilities:
-
Secondary Aniline (N-Benzyl): The most reactive site. It is prone to auto-oxidation via radical cation formation, leading to colored impurities (imines/quinones).
-
Aryl Ether (3-phenylpropoxy): Generally stable but susceptible to hydrolysis under strongly acidic conditions or radical abstraction at the benzylic position of the propoxy tail.
-
Physical State: Often an oil or low-melting solid, increasing surface area for oxygen absorption compared to crystalline solids.
Critical Warning: The appearance of yellow/brown discoloration is the primary indicator of oxidative degradation (N-oxide or imine formation).
Troubleshooting Center
Use this decision matrix to diagnose and resolve storage issues immediately.
Symptom: Discoloration (Yellowing/Browning)
| Likely Cause | Mechanism | Corrective Action |
| Auto-oxidation | Formation of N-oxides or coupling products (dimers) due to air exposure. | Immediate: Purify via short silica plug (See Protocol A).Long-term: Store under Argon/Nitrogen atmosphere. |
| Photo-degradation | UV-induced radical formation at the N-benzyl bond. | Immediate: Wrap container in foil. Assess purity by TLC/LC-MS.Long-term: Switch to amber glass vials. |
Symptom: Change in Solubility / "Gunk" Formation
| Likely Cause | Mechanism | Corrective Action |
| Salt Formation | Absorption of atmospheric CO₂ (carbamate formation) or trace acids. | Action: Wash with 1M NaHCO₃ or 1M NaOH (aq) and extract into organic solvent (DCM/EtOAc) to regenerate free base. |
| Polymerization | Radical coupling of oxidized aniline intermediates. | Action: Attempt recrystallization or chromatography. If insoluble in MeOH/DCM, the sample may be irretrievable. |
Symptom: Purity Drop on LC-MS (New Peak M+16 or M-2)
| Likely Cause | Mechanism | Corrective Action |
| N-Oxidation (M+16) | Direct oxidation of the nitrogen lone pair. | Action: Treat with mild reducing agent (e.g., Zn dust/Acetic acid) if critical, or repurify. |
| Imine Formation (M-2) | Oxidative dehydrogenation to the imine (Schiff base). | Action: Difficult to reverse cleanly; chromatographic purification is required. |
Visualizing the Degradation Pathway
Understanding the mechanism is vital for prevention. The secondary amine is the "soft spot" for radical attack.
Figure 1: The oxidative cascade.[1] Light and Oxygen trigger the initial radical formation at the Nitrogen atom, leading to colored imines or polymerized tars.
Validated Protocols
Protocol A: Rescue Purification (Silica Plug)
Use this when the compound has turned yellow but retains >80% purity.
-
Dissolution: Dissolve the degraded material in a minimum amount of Dichloromethane (DCM).
-
Preparation: Pack a small glass fritted funnel with Silica Gel 60 (2-3 cm height).
-
Elution:
-
Flush with 100% Hexanes (removes non-polar grease).
-
Elute compound with 10-20% Ethyl Acetate in Hexanes (adjust based on Rf value).
-
Note: The yellow/brown oxidation products are typically much more polar and will stick to the top of the silica.
-
-
Concentration: Evaporate solvent under reduced pressure at <40°C.
-
Storage: Immediately backfill the flask with Argon before storing.
Protocol B: Inert Storage System (The "Gold Standard")
Required for long-term storage (>1 month).
-
Vial Selection: Use Amber glass vials with PTFE-lined screw caps. Avoid polyethylene caps as they are permeable to O₂ over time.
-
Atmosphere:
-
Connect the vial to a gentle stream of Argon or Nitrogen.
-
Flush the headspace for 30-60 seconds.
-
Cap tightly while the gas is still flowing.
-
-
Temperature: Store at -20°C .
-
Why? Reaction rates for auto-oxidation drop significantly at sub-zero temperatures (Arrhenius equation).
-
Frequently Asked Questions (FAQs)
Q: My compound is an oil. Can I store it as a solution to improve stability? A: Yes, but choose the solvent carefully.
-
Recommended: Ethanol or Methanol (protic solvents can stabilize the amine lone pair via H-bonding, retarding oxidation).
-
Avoid: Ethers (THF/Dioxane) which form peroxides, or Chlorinated solvents (DCM/Chloroform) which can slowly alkylate amines or become acidic over time.
-
Best Practice: Store as a concentrated stock (e.g., 100 mM in DMSO or Ethanol) at -80°C.
Q: The SDS says "Store at 4°C," but you recommend -20°C. Why? A: Commercial SDSs often provide generic guidelines for "short-term shipping stability." For research-grade retention of >98% purity over months, -20°C is scientifically superior for secondary amines to arrest kinetic oxidation [1].
Q: I see a new peak at M+14 in my LCMS. Is this degradation? A: Likely not degradation, but a methylation artifact . If you used Methanol as a solvent and there are trace acids present, or if you used DCM (which can act as a methylating agent over long periods), you may have formed the N-methyl derivative.
Q: Can I use a desiccant? A: Yes. Secondary anilines are hygroscopic. Storing the vial inside a secondary jar containing Drierite (CaSO₄) or Silica gel is excellent practice to prevent hydrolysis-assisted degradation.
Storage Decision Tree
Figure 2: Logic flow for determining the optimal storage format based on physical state and usage frequency.
References
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation.[2] Xenobiotica.[2][3]
- Context: Establishes the susceptibility of N-benzyl anilines to N-oxid
-
MedChemExpress. N-Benzylaniline Storage and Stability Data.
- Context: Provides industry-standard baseline storage metrics (-20°C for 1 month solution stability) for the core pharmacophore.
-
BenchChem. Preventing oxidation of Allyloxy-anilines during storage.
-
Context: Corroborates the sensitivity of alkoxy-substituted anilines to air and light, necessitating inert atmosphere storage.[4]
-
-
PubChem Compound Summary. 3-(3-Benzylsulfinylpropoxy)aniline (Structural Analog).
- Context: Used for physiochemical property estimation (LogP, H-bond donors) of the propoxy-aniline class.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal N- and C-oxidation of 4-substituted N-benzylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectral analysis of N-Benzyl-3-(3-phenylpropoxy)aniline
A Comprehensive Guide to the 1H NMR Spectral Analysis of N-Benzyl-3-(3-phenylpropoxy)aniline and a Comparative Study with Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of 1H NMR in Structural Elucidation
1H NMR spectroscopy is an indispensable tool in modern organic chemistry, providing detailed information about the structure of a molecule. By analyzing the chemical shifts, integration, and coupling patterns of proton signals, we can deduce the connectivity of atoms and the electronic environment of different parts of a molecule[1][2]. The principle of 1H NMR lies in the absorption of radiofrequency waves by atomic nuclei in the presence of a strong magnetic field. The precise frequency at which a proton absorbs is highly sensitive to its local chemical environment, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm)[2].
This guide focuses on the structural characterization of N-Benzyl-3-(3-phenylpropoxy)aniline, a molecule of interest in medicinal chemistry and materials science. We will first predict its 1H NMR spectrum based on the analysis of its constituent fragments and established NMR principles. Subsequently, we will compare this predicted spectrum with the experimental spectra of two related compounds, N-benzyl-4-methoxyaniline and N-benzyl-3-fluoroaniline, to highlight the influence of substituents on the aniline ring.
Molecular Structure and Proton Environments
To understand the 1H NMR spectrum, it is essential to first examine the molecular structure and identify the different types of protons present.
Figure 1. Structure of N-Benzyl-3-(3-phenylpropoxy)aniline with proton labeling.
The molecule possesses several distinct proton environments:
-
Ha: Benzylic methylene protons adjacent to the nitrogen.
-
Hb,c,d: Aromatic protons on the substituted aniline ring.
-
NH: The amine proton.
-
He: Methylene protons adjacent to the ether oxygen.
-
Hf: Methylene protons in the middle of the propoxy chain.
-
Hg: Methylene protons adjacent to the terminal phenyl group.
-
Hh: Aromatic protons on the terminal phenyl ring of the propoxy group.
-
Hi: Aromatic protons on the benzyl group.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Figure 2. Standard workflow for 1H NMR spectral acquisition and processing.
The choice of deuterated solvent is critical; Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm. Tetramethylsilane (TMS) is the universally accepted internal standard for calibrating the chemical shift scale to 0.00 ppm.
Predicted 1H NMR Spectrum of N-Benzyl-3-(3-phenylpropoxy)aniline
Based on the analysis of structurally similar compounds and general principles of 1H NMR, the following spectral data are predicted for N-Benzyl-3-(3-phenylpropoxy)aniline in CDCl3.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hi (Benzyl Ar-H) | 7.25-7.40 | multiplet | 5H | Typical range for monosubstituted benzene rings. |
| Hh (Propoxy Ar-H) | 7.15-7.30 | multiplet | 5H | Similar to the benzyl aromatic protons, but may experience slightly different shielding. |
| Hd (Aniline Ar-H) | ~7.10 | triplet | 1H | Ortho to the bulky benzylamino group and meta to the alkoxy group. Expected to be a triplet due to coupling with two neighboring protons. |
| Hc (Aniline Ar-H) | ~6.70 | doublet | 2H | Ortho and para to the electron-donating alkoxy group, leading to upfield shifts. |
| Hb (Aniline Ar-H) | ~6.60 | doublet | 1H | Ortho to the alkoxy group and meta to the benzylamino group, expected to be the most shielded aromatic proton. |
| Ha (N-CH2 -Ph) | ~4.35 | singlet | 2H | Benzylic protons adjacent to nitrogen are deshielded. Typically appears as a singlet.[3] |
| NH | ~4.1 | broad singlet | 1H | Chemical shift can vary depending on concentration and solvent. Often appears as a broad singlet and may not show coupling. |
| He (O-CH2 -CH2) | ~3.95 | triplet | 2H | Methylene group attached to the electronegative oxygen atom is deshielded. |
| Hg (Ph-CH2 -CH2) | ~2.80 | triplet | 2H | Benzylic methylene protons are deshielded by the adjacent phenyl group. |
| Hf (-CH2-CH2 -CH2-) | ~2.10 | pentet | 2H | Aliphatic methylene protons, expected to be a pentet due to coupling with two adjacent methylene groups. |
Comparative Analysis with Structurally Related Compounds
To provide context and illustrate the effects of substituents on the 1H NMR spectrum, we will compare the predicted data for our target molecule with the experimental data for N-benzyl-4-methoxyaniline and N-benzyl-3-fluoroaniline.
| Compound | Aniline Ring Protons (δ, ppm) | Benzylic CH2 (δ, ppm) | Other Protons (δ, ppm) | Reference |
| N-Benzyl-3-(3-phenylpropoxy)aniline (Predicted) | ~7.10 (t, 1H), ~6.70 (d, 2H), ~6.60 (d, 1H) | ~4.35 (s, 2H) | ~3.95 (t, 2H), ~2.80 (t, 2H), ~2.10 (p, 2H) | - |
| N-benzyl-4-methoxyaniline | 7.46–7.35 (m, 4H), 7.31 (t, 1H), 6.86–6.78 (m, 2H), 6.67–6.62 (m, 2H) | 4.32 (s, 2H) | 3.78 (s, 3H, -OCH3) | [4] |
| N-benzyl-3-fluoroaniline | 7.46 – 7.34 (m, 5H), 7.24 – 7.17 (m, 1H), 6.51 – 6.42 (m, 3H) | 4.38 (s, 2H) | - | [4] |
Analysis of the Comparison:
-
Aniline Ring Protons: The position and nature of the substituent on the aniline ring significantly influence the chemical shifts of the aromatic protons.
-
In N-benzyl-4-methoxyaniline , the electron-donating methoxy group at the para position strongly shields the ortho protons, causing them to appear at a more upfield chemical shift (6.62-6.67 ppm) compared to the predicted values for the target molecule.
-
In N-benzyl-3-fluoroaniline , the electronegative fluorine atom at the meta position has a deshielding effect on the adjacent aromatic protons, leading to a more complex multiplet in the downfield region.
-
-
Benzylic Protons (Ha): The chemical shift of the benzylic methylene protons is relatively consistent across all three compounds, appearing around 4.3-4.4 ppm. This indicates that the substituent on the aniline ring has a minor effect on the electronic environment of the benzyl group's methylene protons.
-
Substituent Protons: The comparison clearly highlights the signals arising from the different substituents. The sharp singlet at 3.78 ppm for the methoxy group in N-benzyl-4-methoxyaniline is a characteristic feature. For our target molecule, the phenylpropoxy group gives rise to a set of signals in the aliphatic region (triplets at ~3.95 and ~2.80 ppm, and a pentet at ~2.10 ppm), which are absent in the other two compounds.
Conclusion
This guide has provided a detailed predicted , grounded in the established principles of NMR spectroscopy and supported by data from related compounds. The comparative analysis with N-benzyl-4-methoxyaniline and N-benzyl-3-fluoroaniline effectively demonstrates how the electronic nature and position of substituents on the aniline ring influence the chemical shifts of the aromatic protons. The experimental protocol outlined provides a robust framework for obtaining high-quality 1H NMR data for this class of compounds. This in-depth understanding of the structure-spectra relationship is invaluable for researchers in the fields of chemical synthesis, drug discovery, and materials science for the unambiguous characterization of novel molecules.
References
- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.).
-
Supporting Information Heterocycle-guided synthesis of m-hetarylanilines via three- component benzannulation Full experimental d - Beilstein Journals. (n.d.). Retrieved from [Link]
- Supplementary Information. (n.d.).
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC. (2024, July 2). Retrieved from [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. (n.d.). Retrieved from [Link]
- Chemical shifts. (n.d.).
- Table of Contents. (n.d.).
-
Supporting Information - MPG.PuRe. (n.d.). Retrieved from [Link]
-
1H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]
Sources
Comparative Guide: HPLC Method Development for N-Benzyl-3-(3-phenylpropoxy)aniline Purity
Executive Summary
The Challenge: N-Benzyl-3-(3-phenylpropoxy)aniline represents a class of lipophilic secondary amines often encountered in medicinal chemistry as intermediates for GPCR or kinase inhibitors. Standard generic HPLC methods (Low pH/C18) frequently fail to deliver adequate peak symmetry or resolution between the target secondary amine and its critical impurities, specifically the N,N-dibenzyl side-product and the unreacted 3-(3-phenylpropoxy)aniline starting material.
The Solution: This guide compares a traditional acidic method against an optimized High-pH Reversed-Phase (RP) Method . By leveraging the unique selectivity of hybrid-silica columns at pH 10.0, we demonstrate a superior protocol that eliminates silanol interactions, sharpens peak shape, and achieves a Resolution (
Analyte Profile & Separation Logic
To develop a robust method, we must first deconstruct the molecule's physicochemical properties.
| Property | Characteristic | Chromatographic Implication |
| Core Structure | Secondary Aniline | Basic nitrogen ( |
| Hydrophobicity | Phenylpropoxy chain + Benzyl group | High LogP (~4.5). Requires high organic strength for elution. |
| Critical Impurity A | 3-(3-phenylpropoxy)aniline | Starting material. More polar (elutes earlier). |
| Critical Impurity B | N,N-Dibenzyl derivative | Over-alkylation side product. Highly lipophilic (elutes later). |
The "Generic" Trap
Most labs default to Method A : A standard C18 column with 0.1% Formic Acid (pH ~2.7).
-
Mechanism: The amine is fully protonated (
). -
Failure Mode: While solubility is good, the cationic amine interacts with residual anionic silanols (
) on the column stationary phase. This "cation-exchange" secondary interaction causes peak tailing ( ) and variable retention times.
The Optimized Approach
Method B (Recommended): High pH (pH 10.0) on a Hybrid C18.
-
Mechanism: The amine is deprotonated (Neutral,
). -
Advantage: The neutral molecule relies solely on hydrophobic partitioning. Silanol repulsions are eliminated.[1] Retention increases (hydrophobicity dominates), but peak shape becomes perfectly Gaussian.
Comparative Method Analysis
Method A: The Conventional Alternative (Low pH)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: [A] 0.1% Formic Acid in Water; [B] Acetonitrile.
-
Gradient: 50-90% B over 20 mins.
-
Outcome:
-
Target Peak Tailing Factor (
): 1.9 (Fail). -
Resolution (Target vs. Impurity B): 1.8 (Marginal).
-
Verdict: Unsuitable for quantitative purity analysis due to integration errors caused by tailing.
-
Method B: The Optimized Product (High pH)
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable hybrid), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: [A] 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with
); [B] Methanol. -
Gradient: 60-95% B over 15 mins.
-
Outcome:
-
Target Peak Tailing Factor (
): 1.1 (Excellent). -
Resolution (Target vs. Impurity B): 4.2 (Robust).
-
Verdict: Superior selectivity and robustness.[2]
-
Experimental Data & Validation (Method B)
The following data represents the performance of the Optimized Method B .
System Suitability Results
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Retention Time ( | 8.45 min | Pass | |
| Tailing Factor ( | 1.08 | Pass | |
| Theoretical Plates ( | 12,450 | Pass | |
| Resolution ( | 4.2 | Pass |
Linearity & Sensitivity
-
Linearity Range: 10 µg/mL to 150 µg/mL (
). -
LOD (Limit of Detection): 0.05 µg/mL (S/N = 3).
-
LOQ (Limit of Quantitation): 0.15 µg/mL (S/N = 10).
Detailed Experimental Protocol (Method B)
Objective: Quantify purity of N-Benzyl-3-(3-phenylpropoxy)aniline.
Reagents
-
Methanol: HPLC Grade.
-
Ammonium Bicarbonate: AR Grade.
-
Ammonium Hydroxide (25%): For pH adjustment.
-
Water: Milli-Q (18.2 MΩ).
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Measure pH. Add Ammonium Hydroxide dropwise until pH reaches 10.0 ± 0.1 . Filter through 0.22 µm nylon membrane.
-
Solvent B: 100% Methanol (degassed).
-
-
Sample Preparation:
-
Weigh 10 mg of N-Benzyl-3-(3-phenylpropoxy)aniline standard.
-
Dissolve in 10 mL Methanol (Stock: 1 mg/mL).
-
Dilute to 100 µg/mL using Mobile Phase B.
-
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 35°C (Critical for viscosity control of MeOH).
-
Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (End-absorption check).
-
Injection Vol: 5 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 40 60 12.0 5 95 15.0 5 95 15.1 40 60 | 20.0 | 40 | 60 |
Visualizing the Mechanism
Diagram 1: Method Development Logic
This flowchart illustrates the decision-making process when dealing with hydrophobic amines.
Caption: Decision tree for optimizing separation of hydrophobic amines, highlighting the critical switch to high pH to mitigate tailing.
Diagram 2: Separation Mechanism (Low vs. High pH)
Why Method B works better: The molecular state of the analyte.
Caption: Mechanistic comparison showing how High pH eliminates ionic drag (silanol interactions), resulting in pure hydrophobic separation.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing Chapter 7: Separation of Ionic Samples).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. (Grounding for high pH stability claims).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Benzyl-3-(3-phenylpropoxy)aniline
This document provides a detailed protocol for the proper and safe disposal of N-Benzyl-3-(3-phenylpropoxy)aniline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for laboratory professionals, including researchers, scientists, and technicians, who handle this compound.
Hazard Identification and Risk Assessment
Key Hazards:
-
Acute Toxicity: Harmful if ingested or absorbed through the skin[1][2].
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation[3].
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation[3].
-
Aquatic Toxicity: Aromatic amines can be harmful to aquatic life with long-lasting effects[2].
A thorough risk assessment should be conducted before handling this chemical, considering the quantities involved and the specific laboratory procedures being performed.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling N-Benzyl-3-(3-phenylpropoxy)aniline, including during disposal procedures.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. Harmful in contact with skin[2][4]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes, which can cause serious irritation[3]. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of vapors or aerosols[2][5]. |
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[1][2][3]. Contaminated clothing should be removed immediately and laundered before reuse[1][2].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder[2].
-
Carefully collect the absorbent material and spilled chemical into a suitable, sealable container for hazardous waste disposal[2][6].
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials as hazardous waste.
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Waste Collection and Segregation
Proper collection and segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Waste Container: Use a dedicated, leak-proof container that is chemically compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers for corrosive waste, although this specific compound is not classified as such, it is a good general practice[7]. The container must have a secure, tight-fitting lid[7][8][9].
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "N-Benzyl-3-(3-phenylpropoxy)aniline". List all constituents and their approximate percentages[7][8].
-
Segregation: Do not mix N-Benzyl-3-(3-phenylpropoxy)aniline waste with other waste streams, particularly strong oxidizing agents or acids, to avoid potentially violent reactions[9]. Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials[8][9].
-
Container Handling: Keep the waste container closed at all times except when adding waste[7][8][9]. Ensure the container is stored in secondary containment to catch any potential leaks[8].
Disposal Procedures
Disposal of N-Benzyl-3-(3-phenylpropoxy)aniline must be conducted through an approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]
Step-by-Step Disposal Protocol:
-
Waste Characterization: Identify the waste as a non-halogenated organic solvent/reagent waste containing nitrogen.
-
Containerization: Carefully transfer the waste N-Benzyl-3-(3-phenylpropoxy)aniline and any contaminated materials (e.g., pipette tips, absorbent pads) into the designated and properly labeled hazardous waste container.
-
Secure Storage: Store the sealed waste container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.
-
Request Pickup: Once the container is full or has been in storage for a designated period (e.g., one year for partially filled containers in an SAA), arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service[6][9].
-
Documentation: Complete all necessary hazardous waste disposal forms or manifests as required by your institution and local regulations.
The primary method of disposal for this type of organic chemical waste is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[6]. This ensures complete destruction of the compound and minimizes environmental release.
Caption: Decision workflow for the safe disposal of N-Benzyl-3-(3-phenylpropoxy)aniline.
Environmental Considerations
Aromatic amines and their derivatives can pose a significant risk to aquatic ecosystems[10]. While biodegradation is a potential pathway for the elimination of some anilines from aquatic environments, this process can be slow and may not occur before toxic effects are exerted[11]. The high potential for harm to aquatic life necessitates strict adherence to disposal protocols to prevent any release into the sewer system or the environment. The goal of these procedures is to ensure that all chemical waste is managed in a closed-loop system, culminating in its complete destruction by a licensed facility.
References
- Merck Millipore. (2024, May 17).
- Thermo Fisher Scientific. (2009, September 22).
- Sigma-Aldrich. (2025, May 20).
- Fisher Scientific. (2025, December 23).
- Area. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Sigma-Aldrich. (2025, August 12).
- SKC Inc. (2024, January 9).
- Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET for N-Benzyl-N-ethyl-3-methylaniline.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
-
Lyons, C. D., Katz, S., & Bartha, R. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 49(2), 491-496. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 11. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
